molecular formula C8H15N3O B13254198 2-[(1H-Imidazol-2-ylmethyl)amino]butan-1-ol

2-[(1H-Imidazol-2-ylmethyl)amino]butan-1-ol

Cat. No.: B13254198
M. Wt: 169.22 g/mol
InChI Key: SVPRQKYDNIYPJM-UHFFFAOYSA-N
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Description

2-[(1H-Imidazol-2-ylmethyl)amino]butan-1-ol is a chemical compound with the molecular formula C8H15N3O It is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-Imidazol-2-ylmethyl)amino]butan-1-ol typically involves the reaction of an imidazole derivative with a suitable butanol derivative. One common method is the alkylation of imidazole with 2-chlorobutan-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-Imidazol-2-ylmethyl)amino]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or amines can react with the imidazole ring under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a reduced imidazole derivative.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-[(1H-Imidazol-2-ylmethyl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[(1H-Imidazol-2-ylmethyl)amino]butan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)ethanol
  • 2-amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride
  • (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride

Uniqueness

2-[(1H-Imidazol-2-ylmethyl)amino]butan-1-ol is unique due to its specific structure, which combines an imidazole ring with a butanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-(1H-imidazol-2-ylmethylamino)butan-1-ol

InChI

InChI=1S/C8H15N3O/c1-2-7(6-12)11-5-8-9-3-4-10-8/h3-4,7,11-12H,2,5-6H2,1H3,(H,9,10)

InChI Key

SVPRQKYDNIYPJM-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=NC=CN1

Origin of Product

United States

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